molecular formula C16H13N3O B3069161 4'-Hydroxymethyl-2,2':6',2''-terpyridine CAS No. 148332-32-5

4'-Hydroxymethyl-2,2':6',2''-terpyridine

Cat. No. B3069161
CAS RN: 148332-32-5
M. Wt: 263.29 g/mol
InChI Key: XOZXVXJRRVSLPO-UHFFFAOYSA-N
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Description

4’-Hydroxymethyl-2,2’:6’,2’'-terpyridine is a synthetic organic compound with a unique molecular structure. It is a derivative of terpyridine, a heterocyclic compound derived from pyridine .


Synthesis Analysis

Terpyridine was first synthesized by G. Morgan and F. H. Burstall in 1932 by the oxidative coupling of pyridines . More efficient syntheses have since been described, mainly starting from 2-acetylpyridine . The synthesis of 4’-Hydroxymethyl-2,2’:6’,2’'-terpyridine specifically is not detailed in the search results.


Molecular Structure Analysis

The molecular formula of 4’-Hydroxymethyl-2,2’:6’,2’'-terpyridine is C16H13N3O, and its molecular weight is 263.29 g/mol. The exact molecular structure is not provided in the search results.

Scientific Research Applications

Colorimetric Sensing

The peculiar coordination nature and optical properties of 4’-Hydroxymethyl-2,2’:6’,2’‘-terpyridine (4’-HMTpy) make it a promising candidate for colorimetric sensing. Researchers have explored its use as a molecular compound for detecting specific analytes or environmental changes. By leveraging its unique binding affinity and coordination properties, 4’-HMTpy-based sensors can provide visual cues through color changes, aiding in applications such as environmental monitoring, bioassays, and chemical detection .

Metallo-Supramolecular Structures

Due to the presence of three near-coplanar nitrogen donor atoms, 4’-HMTpy serves as an excellent metal-binding domain. It can form metallo-supramolecular structures, which are essential in materials science and catalysis. These structures can be tailored for specific applications, including molecular recognition, catalytic reactions, and drug delivery systems .

Ligands in Coordination Chemistry

Terpyridine derivatives, including 4’-HMTpy, are widely used as ligands in coordination chemistry. Their superior metal-binding ability allows them to form stable complexes with transition metals. These complexes find applications in catalysis, molecular recognition, and materials synthesis. Researchers explore their potential in designing new functional materials with tailored properties .

Organic Optoelectronic Materials

4’-HMTpy can be incorporated into organic optoelectronic devices. Its π-stacking ability and strong hydrogen bond interactions contribute to its role in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. By tuning its structure, researchers aim to enhance device performance and efficiency .

Fluorescent Chemosensors

The imine structure of 4’-HMTpy, combined with its terpyridine core, makes it an attractive platform for designing fluorescent chemosensors. These sensors can selectively detect specific analytes (such as metal ions, biomolecules, or pollutants) based on changes in fluorescence intensity. Applications include environmental monitoring, medical diagnostics, and food safety .

Supramolecular Assemblies

Researchers have explored self-assembly processes involving 4’-HMTpy to create supramolecular architectures. These assemblies can serve as building blocks for functional materials, such as porous frameworks, molecular capsules, and nanoscale devices. The ability to control assembly and disassembly provides opportunities for tailoring material properties .

Safety and Hazards

The safety data sheet for 4’-Hydroxymethyl-2,2’:6’,2’'-terpyridine suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(2,6-dipyridin-2-ylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-10,20H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZXVXJRRVSLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288696
Record name [2,2′:6′,2′′-Terpyridine]-4′-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxymethyl-2,2':6',2''-terpyridine

CAS RN

148332-32-5
Record name [2,2′:6′,2′′-Terpyridine]-4′-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148332-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,2′:6′,2′′-Terpyridine]-4′-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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